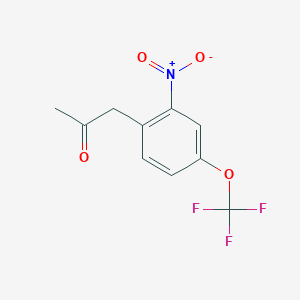

1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYSBPYTFAOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682015 | |

| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-59-3 | |

| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitro-4-(trifluoromethoxy)phenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

An In-depth Technical Guide to the

Introduction

1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one is a substituted phenylacetone derivative of significant interest as a potential building block in medicinal chemistry and materials science.[1][2][3] The presence of three distinct functional groups—a nitro group, a trifluoromethoxy moiety, and a ketone—offers multiple avenues for further chemical modification. The trifluoromethoxy group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, technically-grounded overview of a robust two-step synthetic pathway for this target molecule, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep understanding of the transformation from starting materials to the final product.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a sequential two-step process commencing with 2-Nitro-4-(trifluoromethoxy)benzaldehyde. The core strategy involves:

-

Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between 2-Nitro-4-(trifluoromethoxy)benzaldehyde and nitroethane to construct the carbon backbone and introduce the precursor to the ketone functional group.[4][5]

-

Nef Reaction: The subsequent acid-catalyzed hydrolysis of the intermediate secondary nitroalkane to unmask the ketone, yielding the final target molecule.[6][7]

This pathway is logical and leverages classic, well-understood name reactions to achieve the desired transformation.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic method for forming carbon-carbon bonds by coupling a nitroalkane with a carbonyl compound.[4] It is analogous to the aldol reaction and provides a powerful route to β-nitro alcohols, which are versatile synthetic intermediates.[8][9]

Core Mechanism

The reaction is initiated by the deprotonation of the α-carbon of nitroethane using a base. This generates a resonance-stabilized nitronate anion, which is a potent carbon nucleophile.[9] This anion then attacks the electrophilic carbonyl carbon of 2-Nitro-4-(trifluoromethoxy)benzaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base or during aqueous workup to yield the β-nitro alcohol product, 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol.[4] All steps in the Henry reaction are reversible.[4]

Caption: Mechanism of the base-catalyzed Henry (Nitroaldol) Reaction.

Experimental Protocol: Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Nitro-4-(trifluoromethoxy)benzaldehyde | 237.12 | 10.0 g | 42.2 | 1.0 |

| Nitroethane | 75.07 | 4.75 g (6.3 mL) | 63.3 | 1.5 |

| n-Butylamine | 73.14 | 0.62 g (0.85 mL) | 8.4 | 0.2 |

| Ethanol | 46.07 | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Nitro-4-(trifluoromethoxy)benzaldehyde (10.0 g, 42.2 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.

-

Add nitroethane (4.75 g, 63.3 mmol) to the solution, followed by the dropwise addition of n-butylamine (0.62 g, 8.4 mmol) over 5 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

-

Upon completion, cool the mixture in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) to a pH of ~5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-nitro alcohol intermediate, which can often be used in the next step without further purification.

Causality and Field-Proven Insights

-

Choice of Base: n-Butylamine is a suitable organic base that effectively catalyzes the reaction.[10] Its use in catalytic amounts (0.2 eq) is sufficient to generate the nitronate anion without promoting significant side reactions. Using a strong base like sodium hydroxide could lead to competing Cannizzaro reactions with the aldehyde.

-

Reagent Stoichiometry: A slight excess of nitroethane (1.5 eq) is used to ensure complete consumption of the more valuable benzaldehyde starting material, driving the reversible reaction forward.

-

Solvent: Ethanol is a common and effective solvent for Henry reactions, as it readily dissolves the reactants and is relatively inert under the reaction conditions.

-

Workup: The acidic workup neutralizes the basic catalyst and protonates the alkoxide intermediate. It is crucial to perform this step at a low temperature to prevent potential dehydration of the β-nitro alcohol product into the corresponding nitroalkene, a common side reaction.[5][9]

Part 2: The Nef Reaction

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively.[6] It is an essential tool for unmasking carbonyl functionality from the stable nitro group, which often serves as a masked carbonyl equivalent.[11]

Core Mechanism

The reaction proceeds via the acid hydrolysis of a nitronate salt, which is formed in situ from the nitroalkane intermediate under basic conditions before acidification, or directly from the nitroalkane in strong acid.[7] The accepted mechanism involves the initial protonation of the nitronate to form a nitronic acid (the aci-form).[6][12] Further protonation generates a key N,N-bis(hydroxy)iminium cation intermediate.[13] This highly electrophilic species is attacked by water. Subsequent rearrangement and elimination steps lead to the formation of the desired ketone and nitrous oxide (N₂O).[6][7]

Caption: Simplified mechanism of the acid-catalyzed Nef Reaction.

Experimental Protocol:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Crude β-nitro alcohol | ~312.19 | ~13.2 g | 42.2 | 1.0 |

| Methanol | 32.04 | 100 mL | - | - |

| Sodium Methoxide (NaOMe) | 54.02 | 2.5 g | 46.3 | 1.1 |

| Sulfuric Acid (conc.) | 98.08 | 15 mL | - | - |

| Water / Ice | 18.02 | 150 mL / 150 g | - | - |

Procedure:

-

Dissolve the crude 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol (~13.2 g, 42.2 mmol) in methanol (100 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide (2.5 g, 46.3 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir for 1 hour at 0 °C to form the nitronate salt.

-

In a separate large beaker (1 L), prepare a solution of concentrated sulfuric acid (15 mL) in water (150 mL) and cool it thoroughly with a large amount of crushed ice. Caution: Always add acid to water slowly.

-

Add the cold methanolic solution of the nitronate salt dropwise via an addition funnel to the vigorously stirred, cold acid solution. A blue color may be observed.[6]

-

After the addition is complete, allow the mixture to stir and warm to room temperature over 2 hours. Nitrous oxide gas will evolve.

-

Extract the aqueous mixture with dichloromethane (DCM) or ether (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure phenylacetone.[1]

Causality and Field-Proven Insights

-

Two-Step Hydrolysis: The protocol first forms the sodium nitronate salt with sodium methoxide at low temperature. This is a crucial step as the salt is the actual starting material for the hydrolysis.[6]

-

Vigorous Conditions: The classical Nef reaction often requires strong acid, such as sulfuric acid.[6] The reaction can be exothermic and produce gas, so slow addition of the nitronate to a large volume of cold acid is a critical safety and control measure. Nef's original protocol was described as "violent".[6]

-

Alternative Milder Conditions: For substrates with acid-sensitive functional groups, milder Nef reaction conditions have been developed. These can include using Lewis acids like tin(IV) chloride or oxidative methods with reagents like oxone or permanganate.[6][11][12] However, for this substrate, the classical method is generally effective.

-

Purification: Substituted phenylacetones are often oils.[2] Purification via vacuum distillation is a common industrial method, while chromatography is standard for laboratory scale to achieve high purity.

Safety and Handling

Proper safety precautions are paramount for this synthesis. Researchers must be trained in handling all chemicals involved.[14]

| Chemical | Key Hazards | Recommended Precautions |

| 2-Nitro-4-(trifluoromethoxy)benzaldehyde | Irritant (skin, eyes, respiratory). Harmful if swallowed. | Wear gloves, safety glasses, and lab coat. Handle in a chemical fume hood. |

| Nitroethane | Flammable liquid and vapor.[15] Toxic if inhaled/swallowed.[15][16] Forms shock-sensitive compounds with strong bases/acids.[14] Suspected of causing genetic defects.[15][17] | Use in a well-ventilated fume hood away from ignition sources.[14][16] Ground all equipment. Use non-sparking tools.[14] Avoid contact with strong acids and bases.[18] |

| n-Butylamine | Flammable liquid. Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate gloves, safety goggles, and a face shield. |

| Sulfuric Acid (conc.) | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. | Always add acid to water, never the reverse. Wear acid-resistant gloves, lab coat, and face shield. |

| Sodium Methoxide | Flammable solid. Corrosive. Reacts violently with water. | Handle in a dry atmosphere (e.g., glove box or under inert gas). Wear appropriate PPE. |

Characterization of this compound

The identity and purity of the final product (CAS No. 57330-59-3) should be confirmed using standard analytical techniques.[19]

-

¹H NMR: Expected signals would include a singlet for the methylene protons (Ar-CH₂-), a singlet for the methyl protons (-C(=O)CH₃), and distinct signals for the aromatic protons in the downfield region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Will show characteristic peaks for the ketone carbonyl carbon (~205 ppm), the trifluoromethoxy carbon (quartet due to C-F coupling), and carbons of the aromatic ring.

-

¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₈F₃NO₃, M.W. = 263.17) should be observed.[20][21]

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretch of the ketone (~1715 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Conclusion

This guide outlines a reliable and mechanistically sound two-step synthesis for this compound. By employing a Henry reaction followed by a Nef reaction, this valuable substituted phenylacetone can be prepared from commercially available starting materials. The detailed protocols and mechanistic discussions provided herein offer researchers the foundational knowledge required to successfully perform this synthesis, optimize conditions, and handle the associated reagents safely. The successful synthesis of this molecule provides a versatile platform for the development of novel chemical entities in various fields of scientific research.

References

-

Wikipedia. Nef reaction. [Link]

-

Kitanosono, T., et al. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, ACS Publications. [Link]

-

Chem-Station. Nef Reaction: Mechanism, Examples, Limitations. [Link]

-

Korchagina, D. V., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. PubMed Central. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Safrole. Nitroethane: Properties, Synthesis, Applications and Safety. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

Wiley-VCH. Synthesis of Nitroalkanes. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitroethane. [Link]

-

Loba Chemie. NITROETHANE MSDS. [Link]

-

Sciencemadness Wiki. Nitroethane. [Link]

-

Oxford Lab Fine Chem. Material Safety Data Sheet: 2-nitro benzaldehyde 99% ar. [Link]

-

Scribd. Synthesis of Phenyl-2-Propanone. [Link]

-

Chemsrc. CAS#:57330-58-2 | 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one. [Link]

-

Wikipedia. Phenylacetone. [Link]

-

Journal of Organic Chemistry. Transitions for Substituted Phenylacetones. [Link]

-

Cenmed Enterprises. 2 (Trifluoromethoxy)Benzaldehyde 96%. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Crysdot LLC. This compound. [Link]

- Google Patents. EP4103540B1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones.

-

YouTube. Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

-

PubChem, NIH. Phenylacetone | C9H10O | CID 7678. [Link]

-

Scribd. Phenylacetone: Preparation. [Link]

- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one.

-

Sciencemadness Wiki. Phenylacetone. [Link]

-

ScienceDirect. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

PubMed Central, NIH. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Phenylacetone - Wikipedia [en.wikipedia.org]

- 3. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nj.gov [nj.gov]

- 15. lobachemie.com [lobachemie.com]

- 16. sds.chemtel.net [sds.chemtel.net]

- 17. Nitroethane - Sciencemadness Wiki [sciencemadness.org]

- 18. safrole.com [safrole.com]

- 19. alchempharmtech.com [alchempharmtech.com]

- 20. 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one [cymitquimica.com]

- 21. CAS#:57330-58-2 | 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

Executive Summary: This document provides a comprehensive technical overview of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one, a specialized organic compound with significant potential as a building block in medicinal chemistry and materials science. The molecule's unique architecture, combining a phenylpropan-2-one core with a sterically demanding ortho-nitro group and an electronically influential para-trifluoromethoxy substituent, imparts a distinct profile of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, elucidates the compound's molecular characteristics, predicted spectroscopic profile, plausible synthetic pathways, expected chemical reactivity, and critical safety and toxicological considerations based on data from structurally analogous compounds.

Molecular Overview and Key Structural Features

This compound (CAS Number: 57330-59-3) is a multi-functionalized aromatic ketone.[1] Its chemical behavior is governed by the interplay of its three primary structural components.

-

Phenylpropan-2-one Core: This fragment provides the fundamental ketone reactivity and a reactive benzylic methylene bridge. The carbonyl group acts as an electron-withdrawing center and a site for nucleophilic attack, while the adjacent methylene protons exhibit enhanced acidity.

-

ortho-Nitro Group: The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution. Its position adjacent to the propanone side chain introduces significant steric hindrance, which can influence the conformation and reactivity of the molecule. Furthermore, ortho-nitrophenyl ketones are known to undergo photochemical rearrangements.[2]

-

para-Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity, a property often sought in drug design to enhance membrane permeability.[3] The trifluoromethoxy group is metabolically more stable than a simple methoxy group and is considered a "pseudo-halogen" due to its electronic properties.[3]

The combination of these groups results in an electron-deficient aromatic system and an activated side chain, making it a versatile intermediate for further chemical elaboration.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: Nucleophilic Substitution

This protocol describes a plausible method for synthesizing this compound.

Step 1: Preparation of 1-(Bromomethyl)-2-nitro-4-(trifluoromethoxy)benzene.

-

To a solution of 2-methyl-5-(trifluoromethoxy)nitrobenzene in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator such as benzoyl peroxide (0.05 equivalents).

-

Reflux the mixture under inert atmosphere (N₂ or Ar) and irradiate with a UV lamp for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude benzyl bromide can be purified by recrystallization or used directly in the next step.

-

Causality: This is a standard Wohl-Ziegler allylic/benzylic bromination. The radical initiator is necessary to start the chain reaction, and the non-polar solvent prevents competing ionic side reactions.

-

Step 2: Alkylation of Acetone.

-

To a flame-dried, three-neck flask under inert atmosphere, add dry acetone (used as both reagent and solvent) and cool to -78 °C.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) to generate the lithium enolate of acetone.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Dissolve the crude 1-(bromomethyl)-2-nitro-4-(trifluoromethoxy)benzene from Step 1 in a minimal amount of dry THF and add it dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: LDA is used to ensure complete and irreversible deprotonation of acetone, forming the kinetic enolate. The low temperature (-78 °C) is critical to prevent self-condensation of acetone and other side reactions.

-

Step 3: Workup and Purification.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

The crude product is then purified using silica gel column chromatography with a hexane/ethyl acetate gradient.

-

Causality: The NH₄Cl quench provides a mild proton source to neutralize any remaining base without hydrolyzing sensitive functional groups. The chromatographic purification separates the desired product from unreacted starting materials and byproducts.

-

Purification and Characterization Workflow

Caption: Potential reactivity pathways of the title compound.

Safety, Handling, and Toxicology Profile

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups.

Hazard Identification

The compound should be treated as hazardous. The following classifications are inferred from structurally related molecules.

[4][5][6]Table 3: Anticipated GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

|---|---|---|

| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

All manipulations should be performed in a certified chemical fume hood.

[4]* Engineering Controls: Use only in a well-ventilated area with a functional chemical fume hood. *[7] Eye/Face Protection: Wear chemical safety goggles and/or a face shield. *[5] Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. *[8] Respiratory Protection: Not typically required when handled in a fume hood. If aerosols may be generated, a respirator may be necessary.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

[9]#### 5.3 Toxicological Considerations

The toxicological profile is dominated by the nitroaromatic moiety.

-

Nitroaromatic Toxicity: Nitroaromatic compounds are a class of chemicals known for their potential toxicity. T[10]he primary mechanism involves the in-vivo reduction of the nitro group to form nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage. T[10]his can result in methemoglobinemia, and many nitroaromatics are considered potentially mutagenic or carcinogenic. *[11] Organofluorine Compounds: The trifluoromethoxy group generally increases metabolic stability and lipophilicity. W[3][12]hile this can be a desirable trait in drug design, increased lipophilicity can also lead to bioaccumulation. The toxicology of many complex organofluorine compounds is an area of ongoing research.

[12][13]Given these considerations, the compound should be handled as a substance with significant potential toxicity until proven otherwise through formal toxicological studies.

Conclusion

This compound is a compound of considerable interest for synthetic and medicinal chemistry. Its well-defined reactive sites—the ketone, the acidic methylene bridge, and the reducible nitro group—offer multiple handles for molecular elaboration. The presence of the trifluoromethoxy group provides a means to modulate lipophilicity and metabolic stability, key parameters in drug development. While its synthesis and properties are not yet widely documented, this guide provides a robust framework based on established chemical principles for its preparation, characterization, and safe handling. Researchers utilizing this building block can potentially access novel chemical entities for applications ranging from pharmaceuticals to advanced materials.

References

- Ju, X., & Qu, R. (2021). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.

- Puzyn, T., et al. (2009). Computational assessment of environmental hazards of nitroaromatic compounds: Influence of the type and position of aromatic ring substituents on toxicity.

- Sigma-Aldrich. 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.

- Jadhav, A., et al. (2022). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study.

- Sigma-Aldrich. (2023).

- Chemsrc. 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one. CAS 57330-58-2.

- CymitQuimica. (2024). Safety Data Sheet - 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol.

- TCI Chemicals. (2023). Safety Data Sheet - Bis[3,5-bis(trifluoromethyl)phenyl]methanone.

- Fisher Scientific. (2021). Safety Data Sheet - 1-Nitro-4-(trifluoromethoxy)benzene.

- PubChem. 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone - Hazard Summary.

- Phoenix Pharmaceuticals, Inc.

- CymitQuimica. 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one.

- Cheméo. Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8).

- Alchem Pharmtech. CAS 57330-59-3 | this compound.

- Hasenstab-Riedel, S., et al. (2024). Chemistry of the Trifluoromethoxy Group. Freie Universität Berlin.

- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Sloop, J. C., et al. (n.d.).

- Sloop, J. C., et al. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- Crysdot LLC. This compound.

- Prakash, G. K. S., et al. (2011). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. NIH Public Access.

- Sawayama, Y., et al. (2018). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry.

- Sloop, J. C., et al. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- Shenvi, S., et al. (2014). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene...

- PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one.

- PubChem. 2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol.

- Biosynth. 1-(4-(Trifluoromethyl)phenyl)propan-2-one.

- Molbase. ACETONE 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZONE.

- MassBank. 1-phenylpropan-2-one Mass Spectrum.

- ChemicalBook. 1-(4-(trifluoroMethyl)phenyl)propan-2-one(713-45-1) 1 H NMR.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone | C9H6F3NO3 | CID 56972244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. phoenixpeptide.com [phoenixpeptide.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Senior Application Scientist Note: This guide addresses the spectral characterization of the chemical intermediate identified as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. It is critical to note that the CAS number provided in the initial topic (57330-59-3) is inconsistent with publicly available data for this structure. The correct and widely cited CAS Registry Number for this compound is 733039-20-8 . This document will exclusively refer to the spectral data associated with CAS 733039-20-8.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key building block in the synthesis of advanced targeted therapies, most notably cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These inhibitors, including the groundbreaking drug Palbociclib, have revolutionized the treatment of certain hormone receptor-positive breast cancers.

A comprehensive understanding of the spectral properties of this intermediate is paramount for drug development professionals. It ensures structural integrity, validates synthetic pathways, and allows for robust quality control throughout the manufacturing process. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, grounded in both experimental evidence and established spectroscopic principles.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a compound is the foundation of all subsequent analysis. The key identifiers and properties for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [PubChem][1] |

| CAS Number | 733039-20-8 | [ChemicalBook][2], [PubChem][1] |

| Molecular Formula | C₉H₁₁BrClN₃ | [PubChem][1] |

| Molecular Weight | 276.56 g/mol | [PubChem][1] |

| Canonical SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)Cl | [PubChem][1] |

| Physical Form | Light yellow solid | [ChemicalBook][2] |

Figure 1: 2D Chemical Structure of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, a complete structural assignment can be made.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The experimental data presented was acquired on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 8.23 | s | 1H | H-6 (Pyrimidine) | The sole proton on the pyrimidine ring is significantly deshielded by the two electronegative nitrogen atoms and the adjacent bromine atom, resulting in a downfield singlet. |

| 7.37 | d, J = 7.3 Hz | 1H | N-H (Amine) | The amine proton signal appears as a doublet due to coupling with the adjacent methine proton (H-1') of the cyclopentyl group. Its chemical shift can be variable and is dependent on concentration and temperature. |

| 4.31 | m | 1H | H-1' (Cyclopentyl) | This methine proton is coupled to the amine proton (N-H) and the four adjacent methylene protons (H-2' and H-5'), resulting in a complex multiplet. It is shifted downfield due to its attachment to the nitrogen atom. |

| 1.92 | m | 2H | H-2'a, H-5'a (Cyclopentyl) | These methylene protons are adjacent to the methine carbon and exist in a distinct chemical environment from their geminal partners, appearing as a multiplet. |

| 1.71 | m | 2H | H-2'b, H-5'b (Cyclopentyl) | The other set of methylene protons adjacent to the methine carbon. |

| 1.53-1.59 | m | 4H | H-3', H-4' (Cyclopentyl) | The remaining four methylene protons on the cyclopentyl ring are the most shielded and overlap in a complex multiplet in the aliphatic region. |

¹³C NMR Spectral Analysis

While experimental ¹³C NMR data for this specific compound is not widely published, a reliable prediction of the chemical shifts can be made based on the known effects of substituents on pyrimidine and cyclopentyl rings. This predictive analysis is an essential tool for verifying the structure.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C-4 (Pyrimidine) | Carbon atom attached to the amine group. It is significantly deshielded by two adjacent ring nitrogens. |

| ~158 | C-2 (Pyrimidine) | Carbon atom bearing the chlorine atom. Its chemical shift is influenced by the adjacent nitrogens and the electronegative chlorine. |

| ~157 | C-6 (Pyrimidine) | The sole protonated carbon on the pyrimidine ring. It is deshielded by the adjacent nitrogen and bromine atoms. |

| ~95 | C-5 (Pyrimidine) | Carbon atom attached to the bromine. The "heavy atom effect" of bromine and the influence of adjacent nitrogen and carbon atoms place it significantly upfield compared to the other ring carbons. |

| ~52 | C-1' (Cyclopentyl) | The methine carbon attached to the nitrogen, shifted downfield by this attachment. |

| ~33 | C-2', C-5' (Cyclopentyl) | Methylene carbons adjacent to the methine carbon. |

| ~24 | C-3', C-4' (Cyclopentyl) | The most shielded methylene carbons, furthest from the electron-withdrawing pyrimidine ring. |

Experimental Protocol: NMR Data Acquisition

The causality behind obtaining a high-quality NMR spectrum lies in meticulous sample preparation and the selection of appropriate acquisition parameters to maximize signal-to-noise and resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug into a clean NMR tube.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines. Tune and match the probe for the ¹H (and ¹³C) frequency to ensure maximum signal transmission and sensitivity.

-

¹H Acquisition Parameters: For a standard ¹H spectrum, a 30° or 45° pulse angle is a good compromise between signal intensity and avoiding saturation.[3] An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient for small molecules. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C Acquisition Parameters: For a standard proton-decoupled ¹³C spectrum, a 45° pulse angle is often used. Due to the low natural abundance of ¹³C and longer relaxation times (especially for quaternary carbons), a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Caption: NMR analysis workflow from sample preparation to final structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

ESI-MS Spectral Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. The reported data shows a positive ion mode ESI mass spectrum.

-

Observed Ion: [M+H]⁺ = 276.0 m/z[2]

-

Calculated Exact Mass: 274.9825 Da for C₉H₁₁⁷⁹Br³⁵ClN₃

-

Calculated [M+H]⁺: 275.9903 Da

The measured value of 276.0 corresponds to the protonated molecule. A key confirmatory feature in the mass spectrum of this compound is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks:

-

M⁺: (⁷⁹Br, ³⁵Cl)

-

[M+2]⁺: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl)

-

[M+4]⁺: (⁸¹Br, ³⁷Cl)

The relative intensities of these peaks provide a high-confidence fingerprint for the presence of one bromine and one chlorine atom.

Experimental Protocol: ESI-MS Data Acquisition

This protocol ensures the sample is sufficiently dilute to promote efficient ionization and prevent source contamination.

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4] This yields a final concentration of ~10 µg/mL.

-

Infusion/Injection: The working solution can be directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) or injected into a Liquid Chromatography (LC) system coupled to the mass spectrometer.

-

MS Parameters: Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 amu). Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and intense signal for the [M+H]⁺ ion.

Caption: IR analysis workflow using the KBr pellet method.

Integrated Spectral Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with high confidence.

-

MS confirms the mass: ESI-MS establishes the correct molecular weight (276.56 g/mol ) and the presence of one bromine and one chlorine atom through the characteristic isotopic pattern.

-

IR confirms functional groups: The predicted IR spectrum confirms the presence of key functional groups: the N-H of the secondary amine, the aliphatic C-H of the cyclopentyl ring, and the aromatic C=N/C=C bonds of the pyrimidine core.

-

NMR confirms the connectivity: ¹H NMR provides the final, detailed piece of the puzzle. It confirms the number and types of protons, their electronic environments, and most importantly, their connectivity through scalar coupling. The data perfectly matches the proposed structure, from the lone pyrimidine proton at 8.23 ppm to the distinct multiplets of the cyclopentyl group. The predicted ¹³C NMR spectrum further corroborates this framework.

By synthesizing these distinct datasets, a researcher or drug development professional can be certain that the material designated as CAS 733039-20-8 is indeed 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, meeting the structural requirements for its use in the synthesis of life-saving therapeutics.

References

-

Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Desai, N. et al. (2016). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44248247, 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine." PubChem, Available at: [Link].

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Chemistry Research Laboratory. Available at: [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Available at: [Link]

-

Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry & Chemical Biology. Available at: [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

G. Cioci, et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available at: [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

Sources

Physical and chemical properties of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a specialized organic compound, stands at the intersection of several key functional group classes: it is an aromatic ketone, a nitro compound, and an organofluorine derivative. This unique combination of moieties imparts a distinct set of physical and chemical properties, making it a molecule of significant interest as a building block in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the phenyl ring, coupled with the reactive propan-2-one side chain, creates a versatile scaffold for the synthesis of more complex molecular architectures.

This guide provides a comprehensive analysis of the known and predicted properties of this compound, offering insights into its molecular structure, reactivity, and stability. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, providing a self-validating framework for researchers.

Molecular Structure and Identification

The fundamental identity of this compound is established by its structural formula and unique identifiers.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 57330-59-3 | [1][2] |

| Molecular Formula | C₁₀H₈F₃NO₄ | [3] |

| Molecular Weight | 263.17 g/mol | [3] |

| MDL Number | MFCD17015785 | |

| SMILES Code | CC(CC1=CC=C(OC(F)(F)F)C=C1=O)=O |

Physical Properties

| Property | Estimated Value | Basis for Estimation and Commentary |

| Appearance | Likely a pale yellow solid or oil | Nitroaromatic compounds are often colored. The related 1-(4-(Trifluoromethyl)phenyl)propan-2-one is described as a sticky oil to solid.[4] |

| Melting Point | Not available | The related 4-(Trifluoromethoxy)nitrobenzene has a melting point of 15°C.[5] The addition of the propanone side chain would likely increase this. |

| Boiling Point | > 220 °C at 760 mmHg | 4-(Trifluoromethoxy)nitrobenzene has a boiling point of 217.4 °C.[5] The larger molecular weight of the target compound suggests a higher boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) | The related 4-Nitrophenylacetone is insoluble in water and soluble in organic solvents.[6] The lipophilic trifluoromethoxy group further decreases aqueous solubility.[7] |

| Density | ~1.5 g/cm³ | The density of 4-(trifluoromethoxy)nitrobenzene is approximately 1.5 g/cm³.[5][8] |

Chemical Properties and Reactivity

The chemical behavior of this molecule is dictated by the interplay of its three key functional components: the nitro-substituted aromatic ring, the trifluoromethoxy group, and the ketone side chain.

Aromatic Ring Reactivity

The phenyl ring is heavily influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.[9]

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The powerful inductive (-I) and resonance (-M) effects of the nitro group, combined with the strong inductive effect of the trifluoromethoxy group, significantly reduce the electron density of the aromatic system.[9] Any potential electrophilic attack would be directed to the positions meta to the nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to SNAr, particularly at positions ortho and para to the nitro group. The nitro group is one of the strongest activating groups for this class of reaction, stabilizing the negatively charged Meisenheimer complex intermediate.[10]

Side Chain Reactivity

The propan-2-one moiety offers several avenues for chemical transformation:

-

Enolization and Alpha-Carbon Reactivity: The methylene protons (adjacent to both the phenyl ring and the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at the alpha-position.

-

Carbonyl Group Reactions: The ketone's carbonyl group can undergo standard reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents to yield tertiary alcohols.

Stability

The compound is expected to be chemically stable under standard ambient conditions (room temperature).[8] However, like many nitroaromatic compounds, it may be sensitive to strong reducing agents and high temperatures. The trifluoromethoxy group is known for its high metabolic stability, a desirable property in drug development.[5]

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a potential workflow.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the known reactivity of activated nitroaromatic compounds.

Objective: To synthesize this compound from 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Materials:

-

1-chloro-2-nitro-4-(trifluoromethoxy)benzene

-

Acetone[11]

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., 1.1 equivalents of NaH) to the acetone solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.

-

Cross-Coupling Reaction: In a separate flask, dissolve 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(dba)₂), and the phosphine ligand (e.g., 0.1 equivalents of Xantphos) in anhydrous THF.

-

Add the freshly prepared acetone enolate solution to the flask containing the aryl chloride and catalyst mixture via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 2: Characterization

Objective: To confirm the identity and purity of the synthesized product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). The expected spectrum would show a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~4.0 ppm), and a complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~205 ppm), the aliphatic carbons, and the aromatic carbons, including those bonded to the nitro and trifluoromethoxy groups.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

B. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the pure compound. Expect strong characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (~1715 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro (NO₂) group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). Also, look for C-F stretching vibrations.

C. Mass Spectrometry (MS)

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF). The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns can provide further structural confirmation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its properties are dominated by the strong electron-withdrawing nature of the nitro and trifluoromethoxy substituents, which activate the aromatic ring for nucleophilic substitution while providing metabolic stability. The ketone side chain offers a versatile handle for further chemical modifications. While direct experimental data on its physical properties are scarce, reliable estimations can be made based on closely related analogues. The provided synthetic and characterization protocols offer a robust framework for researchers to produce and validate this valuable chemical building block.

References

-

1-(2-Nitro-4-trifluoromethoxyphenyl)propan-2-one, min 98%, 5 grams. (n.d.). Sthem. Retrieved January 19, 2026, from [Link]

-

Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Hopax. Retrieved January 19, 2026, from [Link]

-

Exploring the Chemical Properties and Synthesis of 3-(Trifluoromethoxy)nitrobenzene. (n.d.). Hopax. Retrieved January 19, 2026, from [Link]

-

1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one. (2025). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Electronic supplementary information (ESI) Table of Contents. (2017). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-one. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Crysdot LLC. Retrieved January 19, 2026, from [Link]

-

Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved January 19, 2026, from [Link]

-

Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

-

CAS NO. 57330-58-2 | 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one. (n.d.). Arctom. Retrieved January 19, 2026, from [Link]

-

2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Acetone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Substituted cyclopropanols via sequential cyclopropanation and oxidative hydrolysis of vinylboronates. (2020). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

p-Nitrobenzotrifluoride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-Propanone, 1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one. (2025). Chemsrc. Retrieved January 19, 2026, from [Link]

-

2-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-ol. (2025). Chemsrc. Retrieved January 19, 2026, from [Link]

-

1-(4-Nitrophenyl)propan-2-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 57330-59-3|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-(4-(Trifluoromethyl)phenyl)propan-2-one | 713-45-1 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. 4-Nitrophenylacetone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biosynth.com [biosynth.com]

A Technical Guide to the Medicinal Chemistry Potential of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This guide introduces 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one , a compound not yet prominent in scientific literature but possessing a unique constellation of functional groups that suggests significant, untapped potential in medicinal chemistry. By deconstructing the molecule into its core components—a nitroaromatic ring, a trifluoromethoxy substituent, and a phenylpropan-2-one scaffold—we can project its promise in several key therapeutic areas. This document provides a predictive analysis of its applications, focusing on its potential as a hypoxia-activated anticancer prodrug and a novel antimicrobial agent. We further explore its utility as a versatile scaffold for chemical library synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to investigate and validate these hypotheses.

Molecular Profile and Rationale for Investigation

The structure of this compound presents a compelling convergence of three distinct, high-value pharmacophoric elements. A strategic analysis of each moiety provides the foundation for our therapeutic hypotheses.

-

The Nitroaromatic System: The 2-nitro-phenyl group is a well-established "trigger" for bioreductive activation.[1] In environments with low oxygen tension (hypoxia), such as the microenvironment of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive cytotoxic species, including hydroxylamines and nitroso radicals.[2][3][4] This mechanism forms the basis for hypoxia-activated prodrugs (HAPs), a class of agents designed for targeted cancer therapy.[5][6]

-

The Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful tool in modern drug design, prized for its ability to fine-tune a molecule's physicochemical properties.[7][8] It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability for better cell uptake, and increase binding affinity with target proteins.[9][10] Its inclusion suggests the potential for superior pharmacokinetic and pharmacodynamic profiles compared to non-fluorinated analogs.[7][11]

-

The Phenylpropan-2-one Scaffold: This core structure is a versatile building block in medicinal chemistry.[12][13] The ketone functionality serves as a synthetic handle for a wide range of chemical modifications, such as reductive amination or condensation reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[14]

Predicted Physicochemical Properties

A summary of predicted properties for this compound is presented below. These values are estimated based on computational models and the known contributions of its functional groups.

| Property | Predicted Value | Rationale & Implication |

| Molecular Weight | ~265.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| cLogP | ~2.5 - 3.5 | High lipophilicity, suggesting good membrane permeability.[7][9] |

| Topological Polar Surface Area | ~64.9 Ų | Sufficient polarity for solubility while maintaining cell penetration capability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 4 (3x Oxygen, 3x Fluorine) | Allows for potential interactions with biological targets. |

Hypothesized Therapeutic Application I: Hypoxia-Activated Anticancer Prodrug

Solid tumors are characterized by regions of severe oxygen deficiency, a condition known as hypoxia.[15][5] This hypoxic environment is linked to therapeutic resistance and aggressive tumor progression.[5][16] Hypoxia-activated prodrugs (HAPs) are designed to exploit this unique feature by remaining relatively inert in normal, oxygen-rich tissues but undergoing activation to a cytotoxic form specifically within the tumor microenvironment.[6][17]

We hypothesize that this compound can function as a potent HAP. The core of this hypothesis lies in the selective reduction of the ortho-nitro group by nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic cancer cells.[4][18]

Proposed Mechanism of Action

The proposed bioactivation pathway involves a two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to a highly reactive hydroxylamine or amine species.[2][3] These metabolites can induce cell death through multiple mechanisms, including the formation of DNA adducts and the generation of oxidative stress. The trifluoromethoxy group is anticipated to enhance the overall efficacy by improving drug delivery to the tumor site and preventing premature metabolic degradation.[7]

Caption: Proposed bioactivation pathway in hypoxic tumor cells.

Hypothesized Therapeutic Application II: Novel Antimicrobial Agent

The nitroaromatic scaffold is a foundational element in several successful antimicrobial drugs, including metronidazole and nitrofurantoin.[19][20] These compounds exert their effect through a similar mechanism of reductive activation within microbial cells, which often operate in anaerobic or microaerophilic environments.[19] The reduction of the nitro group generates reactive nitrogen species that are toxic to the microorganism, causing damage to DNA and other critical cellular components.[20]

We propose that this compound could serve as a novel antimicrobial agent. Its unique substitution pattern distinguishes it from existing nitroaromatic antibiotics, potentially offering a way to overcome existing resistance mechanisms. The trifluoromethoxy group may enhance its ability to penetrate bacterial cell walls and resist efflux pumps, while the phenylpropan-2-one moiety offers a site for further derivatization to optimize its antimicrobial spectrum and potency.[21]

Application as a Versatile Scaffold for Library Synthesis

Beyond its potential as a standalone therapeutic, the compound is an excellent starting point for the synthesis of a focused chemical library. The ketone on the propan-2-one side chain is a versatile chemical handle for elaboration. This allows for a systematic exploration of the chemical space around the core scaffold to identify derivatives with optimized potency, selectivity, and drug-like properties.

Proposed Derivatization Workflow

A workflow for generating a library of analogs can be envisioned through several parallel synthetic routes originating from the ketone moiety.

Caption: Parallel synthesis workflow for library generation.

Proposed Experimental Validation Protocols

To transform these hypotheses into evidence, a structured experimental plan is essential. The following protocols outline the key steps for the synthesis and initial biological evaluation of the title compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed route based on established organic chemistry reactions.

-

Nitration: Begin with commercially available 1-chloro-4-(trifluoromethoxy)benzene. Perform an electrophilic aromatic substitution (nitration) using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group, yielding 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

-

Coupling: Perform a Sonogashira coupling between the resulting aryl chloride and a suitable propynyl derivative (e.g., trimethylsilylacetylene) followed by deprotection to yield 1-ethynyl-2-nitro-4-(trifluoromethoxy)benzene.

-

Hydration: Hydrate the alkyne using a mercury(II) sulfate catalyst in aqueous sulfuric acid (oxymercuration-demercuration) to form the target ketone, this compound.

-

Purification & Characterization: Purify the final product using column chromatography. Confirm the structure and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Evaluation as a Hypoxia-Activated Prodrug

-

Cell Line Selection: Utilize a panel of human cancer cell lines known to have varying levels of nitroreductase expression (e.g., HT-29 colon cancer, A549 lung cancer).

-

Hypoxic Conditions: Culture cells in a specialized hypoxia chamber with an atmosphere of 1% O₂, 5% CO₂, and balanced N₂. Culture a parallel set of cells under normoxic conditions (21% O₂).

-

Cytotoxicity Assay (MTT):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound (e.g., 0.1 µM to 100 µM) under both hypoxic and normoxic conditions for 72 hours.

-

Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line under both conditions. A significantly lower IC₅₀ under hypoxic conditions (a high hypoxia cytotoxicity ratio) would support the hypothesis of hypoxia-activated cytotoxicity.

Protocol 3: Antimicrobial Susceptibility Testing

-

Strain Selection: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Broth Microdilution:

-

Prepare a two-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Overall Validation Workflow

The following diagram illustrates the logical flow from synthesis to initial biological validation.

Caption: Integrated workflow for synthesis and primary screening.

Conclusion and Future Directions

While this compound remains a novel chemical entity, a thorough analysis of its structure provides a compelling, data-driven rationale for its investigation in medicinal chemistry. The convergence of a bioreductive nitro "trigger," a pharmacokinetic-enhancing trifluoromethoxy group, and a versatile synthetic scaffold positions this molecule as a promising candidate for development as both a hypoxia-activated anticancer agent and a novel antimicrobial. The experimental protocols outlined in this guide provide a clear and actionable path for synthesizing this compound and performing the initial in vitro studies required to validate these hypotheses. Successful validation would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and a comprehensive exploration of its structure-activity relationship through library synthesis.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PubMed Central.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.

- Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. MDPI.

- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers.

- Hypoxia Activated Prodrugs: Factors Influencing Design and Development. PubMed.

- Hypoxia-activated prodrug derivatives of anti-cancer drugs: a patent review 2006 – 2021. Taylor & Francis Online.

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Biosynth.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

- Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington.

- Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Clinical and Experimental Pharmacology and Physiology.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate.

- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. RSC Publishing.

- Nitroreductase in Cancer Treatment. University of Birmingham.

- The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. BenchChem.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central.

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed.

- Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate.

- Phenyl-2-propanone Drug Information. DrugBank.

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate.

- Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. PubMed.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central.

- Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.

- 1-(4-(Trifluoromethyl)phenyl)propan-2-one. Biosynth.

- Synthesis and antimicrobial activity of some novel pyrazole derivatives. ResearchGate.

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ackerleylab.com [ackerleylab.com]

- 4. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]

- 5. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 6. Hypoxia Activated Prodrugs: Factors Influencing Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract